SSEA-4 hexaose -

SSEA-4 hexaose

Catalog Number: EVT-1507589
CAS Number:
Molecular Formula: C32H55NO26
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SSEA-4 hexaose is derived from the glycosylation of glycoproteins and glycolipids, specifically synthesized from the precursor SSEA-3 through enzymatic modifications. It belongs to the class of glycosphingolipids and is categorized under carbohydrate antigens. Its structure includes complex glycosidic linkages that confer specific biological functions, particularly in cellular adhesion and migration.

Synthesis Analysis

Methods

The synthesis of SSEA-4 hexaose typically involves enzymatic processes where specific glycosyltransferases catalyze the addition of sugar residues to form the hexasaccharide structure. The key steps include:

  1. Enzymatic Glycosylation: Using β-galactoside α2,3-sialyltransferase to transfer sialic acid to the precursor.
  2. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired hexasaccharide from reaction mixtures.

Technical Details

The synthesis can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the SSEA-4 hexaose. The molecular weight of SSEA-4 hexaose is approximately 1183.01 Da, which can be verified through mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of SSEA-4 hexaose is characterized by its specific arrangement of monosaccharides linked by glycosidic bonds. The structure can be represented as:

Neu5Ac 2 3Gal 1 3GalNAc 1 3Gal 1 4Gal 1 4Glc\text{Neu5Ac 2 3Gal 1 3GalNAc 1 3Gal 1 4Gal 1 4Glc}

Data

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it interacts with antibodies and other proteins. The electron density maps indicate strong binding interactions between SSEA-4 hexaose and specific antibodies, confirming its structural integrity during complex formation .

Chemical Reactions Analysis

Reactions

SSEA-4 hexaose participates in several biochemical reactions, primarily involving its interactions with lectins and antibodies. These reactions can include:

  1. Binding Interactions: Specific antibodies such as ch28/11 show high affinity for SSEA-4 hexaose, which can be utilized in diagnostic applications.
  2. Glycan Array Analysis: This method assesses the binding specificity and affinity of various antibodies towards SSEA-4 hexaose compared to other glycans .

Technical Details

The binding kinetics can be analyzed using surface plasmon resonance (SPR) to determine the affinity constants and binding dynamics between SSEA-4 hexaose and its ligands.

Mechanism of Action

Process

The mechanism of action for SSEA-4 hexaose involves its role in cell signaling pathways that regulate stem cell pluripotency and tumorigenicity. SSEA-4 influences:

  1. Cell Adhesion: By interacting with extracellular matrix components, it facilitates cellular adhesion.
  2. Tumor Progression: Its expression on cancer cells suggests a role in promoting metastasis through enhanced migratory properties .

Data

Studies have shown that targeting SSEA-4 with monoclonal antibodies can inhibit tumor growth in certain cancers, indicating its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

SSEA-4 hexaose is a white to off-white powder at room temperature and is soluble in water, making it suitable for various laboratory applications.

Chemical Properties

It exhibits stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions. The reactivity profile indicates that it can participate in various biochemical assays without significant alteration .

Applications

Scientific Uses

SSEA-4 hexaose has several applications in scientific research:

  1. Stem Cell Research: It serves as a marker for identifying pluripotent stem cells.
  2. Cancer Therapy: Its expression on tumor cells makes it a target for antibody-drug conjugates aimed at treating cancers like glioblastoma .
  3. Diagnostic Tools: Used in glycan arrays to assess antibody specificity for clinical diagnostics.
Introduction to SSEA-4 Hexaose

Definition and Structural Classification as a Glycosphingolipid

SSEA-4 hexaose (Stage-Specific Embryonic Antigen-4) is a sialylated glycosphingolipid (GSL) with the defined hexasaccharide structure Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc [1] [6]. Biochemically, it consists of a hydrophilic glycan head group linked to a hydrophobic ceramide anchor, which embeds within the lipid bilayer of cell membranes. This molecular architecture positions SSEA-4 within lipid raft microdomains, critical for cellular signaling processes [1]. The terminal α2,3-linked sialic acid (Neu5Ac) distinguishes SSEA-4 from its precursor, SSEA-3, and enables its role in mediating cell adhesion and receptor interactions [1] [4].

Table 1: Structural Composition of SSEA-4 Hexaose

ComponentResidue PositionChemical LinkageFunction
Sialic Acid (Neu5Ac)Terminalα2,3-linked to GalactoseElectrostatic interactions
Galactose (Gal)Subterminalβ1,3-linked to GalNAcCore structural element
N-Acetylgalactosamine (GalNAc)Coreβ1,3-linked to GalactoseBackbone stability
Inner GalactoseCoreα1,4-linked to GalactoseGlobo-series signature
Glucose (Glc)Reducing endLinked to ceramideMembrane anchoring

SSEA-4's biological significance arises from its dynamic expression patterns: abundant in embryonic stem cells (ESCs) and certain cancers but largely absent in healthy adult tissues. This spatiotemporal regulation correlates with functions in maintaining pluripotency, modulating cell adhesion, and facilitating epithelial-to-mesenchymal transition (EMT) in malignancies [1] [7]. Its localization in lipid rafts enables colocalization with signaling proteins like FAK (Focal Adhesion Kinase) and Src, influencing metastatic behavior in cancer cells [1].

Historical Context: Discovery and Nomenclature in Embryonic Stem Cell Research

SSEA-4 was first identified in 1978 through monoclonal antibodies (mAbs) generated against murine embryonal carcinoma cells [4] [7]. The antigen’s name reflects its stage-specific expression in preimplantation embryos—peaking at the morula and early blastocyst stages—and disappearance upon cellular differentiation [4] [8]. Initial research focused on its role as a marker of pluripotency in human embryonic stem cells (hESCs), contrasting with murine models where SSEA-1 predominates [7] [8].

A pivotal breakthrough occurred when SSEA-4 was detected in non-embryonic contexts:

  • Cancer Biology: Immunohistochemical studies (early 2000s) revealed SSEA-4 overexpression in glioblastoma, prostate, breast, and ovarian cancers, correlating with poor prognosis and metastatic potential [4].
  • Stem Cell Isolation: In 2007, SSEA-4 was identified as a marker for adult mesenchymal stem cells (MSCs) in bone marrow, enabling prospective isolation of multipotent stromal populations [8].

Table 2: Key Milestones in SSEA-4 Research

YearDiscoverySignificance
1978Identification via mAbs in murine teratocarcinomasEstablished as an embryonic antigen
1998Detection in human ESCsValidated as a pluripotency marker
2005Association with metastatic cancersLinked to tumor invasiveness (e.g., prostate cancer)
2007Marker for bone marrow MSCsExpanded utility in regenerative medicine
2015Therapeutic target in glioblastomaAnti-SSEA-4 antibodies suppress tumor growth in vivo [4]

The nomenclature "SSEA-4" systematizes it within the stage-specific embryonic antigen family, alongside SSEA-1 (CD15/Lewis X) and SSEA-3, though each exhibits distinct biosynthetic and expression profiles [4] [7].

Role in the Globo-Series Glycan Family: Comparative Analysis with SSEA-3 and Globo-H

SSEA-4 is a terminal branch of the globo-series glycosphingolipid pathway, which includes structurally related antigens SSEA-3 (Gb5), Globo H (Fucosyl-Gb5), and disialosyl galactosyl globoside [3] [4]. These GSLs share a conserved core motif Galα1-4Galβ1-4Glc-Ceramide (globotriaosylceramide, Gb3) but diverge via tissue-specific glycosylation:

  • Biosynthetic Pathway:
  • SSEA-3 (Gb5): Synthesized by β1,3-galactosyltransferase V (β3GalT5) adding GalNAcβ1-3 to Gb3.
  • SSEA-4: SSEA-3 is sialylated by ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2) [1] [4].
  • Globo H: SSEA-3 is fucosylated by fucosyltransferases FUT1/2 [3].

Table 3: Comparative Analysis of Globo-Series GSLs

FeatureSSEA-3SSEA-4Globo H
StructureGalβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-CerNeu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-CerFucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer
ExpressionEarly embryos (4–8 cell), cancer stem cellsBlastocysts, MSCs, invasive cancersEpithelial cancers (breast, ovarian)
FunctionSelf-renewal signalingCell migration, EMT inductionImmune evasion, metastasis
Therapeutic RelevanceCancer stem cell targetAntibody-mediated tumor suppression (e.g., glioblastoma) [4]Vaccine candidate (Phase III trials) [3]

Functionally, SSEA-4 distinguishes itself from other globo-series GSLs through:

  • Oncogenic Signaling: In prostate and breast cancers, SSEA-4+ cells exhibit downregulation of epithelial markers (E-cadherin, Claudin-7) and upregulation of mesenchymal markers, driving invasion via invadopodia formation [1] [3].
  • Stem Cell Maintenance: In Wharton’s jelly MSCs, SSEA-4+ subpopulations show enhanced survival under 3D culture and elevated stemness gene expression (SOX2, NANOG), though not full pluripotency [7].
  • Therapeutic Target: Anti-SSEA-4 antibodies (e.g., MC813-70) induce complement-dependent cytotoxicity in SSEA-4hi glioblastoma cells and suppress tumor growth in xenografts [4]. Combining anti-SSEA-4 and anti-Globo H antibodies enhances antibody-dependent cellular cytotoxicity (ADCC) in breast cancer models [3].

Properties

Product Name

SSEA-4 hexaose

Molecular Formula

C32H55NO26

Synonyms

Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.